Brachynoside heptaacetate

Lipophilicity LogP Phenylpropanoid glycosides

Procure Brachynoside heptaacetate (≥98%) as an authenticated reference standard for LC-MS quantification of acetylated phenylpropanoid glycosides. This heptaacetate derivative (MW 946.9, LogP 5.22) is fundamentally distinct from its non-acetylated parent (MW 652.6) in solubility and chromatographic behavior, making it essential for accurate analysis of Clerodendrum, Astragalus, and Achillea species. It also serves as a lipophilic comparator in permeability assays.

Molecular Formula C45H54O22
Molecular Weight 946.9 g/mol
Cat. No. B12429547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrachynoside heptaacetate
Molecular FormulaC45H54O22
Molecular Weight946.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C45H54O22/c1-22-38(61-26(5)49)40(62-27(6)50)43(64-29(8)52)45(58-22)67-41-39(66-37(53)16-13-30-12-15-33(59-24(3)47)35(20-30)60-25(4)48)36(21-57-23(2)46)65-44(42(41)63-28(7)51)56-18-17-31-11-14-32(54-9)34(19-31)55-10/h11-16,19-20,22,36,38-45H,17-18,21H2,1-10H3
InChIKeyMSJUZWZZISHWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brachynoside Heptaacetate: Chemical Identity and Procurement-Relevant Specifications


Brachynoside heptaacetate (CAS: 144765-80-0, molecular formula C₄₅H₅₄O₂₂, MW: 946.9 g/mol) is a fully acetylated phenylpropanoid glycoside derivative [1]. The compound is characterized by the presence of seven acetyl groups substituted across the hydroxyl positions of its disaccharide-phenylpropanoid core, which distinguishes it fundamentally from its non-acetylated parent compound (brachynoside, CAS: 145898-87-9, MW: 652.6 g/mol) [2]. This heptaacetate is isolable from plant sources including Clerodendrum japonicum, Astragalus macrophylla, and Achillea biebersteinii, and is commercially available as a high-purity reference standard (typically ≥98%) [3]. The compound exists as a solid at room temperature with a predicted density of 1.4±0.1 g/cm³ and a calculated LogP of 5.22 .

Why Non-Acetylated Brachynoside Cannot Substitute for Brachynoside Heptaacetate in Analytical and Pharmacological Workflows


The substitution of brachynoside heptaacetate with its non-acetylated parent compound is invalid due to fundamentally divergent physicochemical and chromatographic properties. The introduction of seven acetyl groups increases the molecular weight from 652.6 g/mol to 946.9 g/mol (a 45% mass increase) and elevates the calculated LogP from approximately 0.5–1.5 (typical for non-acetylated phenylpropanoid glycosides) to 5.22 [1]. This lipophilicity shift alters solvent partitioning behavior, rendering the heptaacetate soluble in chloroform, dichloromethane, and ethyl acetate—solvents in which the non-acetylated form exhibits negligible solubility . In chromatographic systems, these differences produce distinct retention times and ionization efficiencies in LC-MS workflows. Additionally, peracetylation eliminates hydrogen bond donor capacity from the original seven hydroxyl groups, which impacts hydrogen bonding-dependent assays, enzymatic recognition, and in vivo pharmacokinetic behavior [2]. Consequently, the two compounds are not interchangeable as analytical standards, nor can they be assumed to exhibit equivalent biological activity in cell-based or enzymatic assays.

Quantitative Differentiation of Brachynoside Heptaacetate: Comparative Data Against Parent and In-Class Analogs


Lipophilicity Enhancement: LogP Shift from Parent Compound

Brachynoside heptaacetate exhibits a calculated LogP of 5.22 , representing a substantial increase in lipophilicity compared to non-acetylated phenylpropanoid glycosides. While the exact LogP of non-acetylated brachynoside is not reported in the primary literature, typical values for phenylpropanoid glycosides such as acteoside range from 0.5 to 1.5 [1]. This ~3.7–4.7 Log unit increase corresponds to a theoretical 5,000- to 50,000-fold increase in octanol-water partition coefficient, driven by the replacement of seven polar hydroxyl groups with hydrophobic acetyl moieties.

Lipophilicity LogP Phenylpropanoid glycosides Acetylation

Molecular Weight Differential: 45% Mass Increase Enables MS Distinction

Brachynoside heptaacetate (MW: 946.9 g/mol) exhibits a 294.3 g/mol increase in molecular weight compared to non-acetylated brachynoside (MW: 652.6 g/mol), representing a 45% mass augmentation [1][2]. This mass difference corresponds to the addition of seven acetyl groups (7 × 42.04 g/mol = 294.3 g/mol). In LC-MS applications, this produces distinct precursor ions (m/z 969.9 for [M+Na]⁺ vs. m/z 675.6 for parent) and unique fragmentation patterns that enable unambiguous identification and quantification in complex plant extracts or biological matrices.

Mass spectrometry Molecular weight Quantification LC-MS

Solubility Profile Shift: Organic Solvent Compatibility Versus Aqueous-Limited Parent

Brachynoside heptaacetate demonstrates solubility in chloroform, dichloromethane, ethyl acetate, and DMSO . In contrast, non-acetylated phenylpropanoid glycosides typically exhibit preferential solubility in water, methanol, and ethanol, with negligible solubility in non-polar organic solvents [1]. This shift in solubility profile is attributable to the masking of seven hydroxyl groups by acetyl moieties, which reduces intermolecular hydrogen bonding with aqueous media. The heptaacetate form is recommended for storage in powder form at -20°C (3 years) or 4°C (2 years) .

Solubility Organic solvents Sample preparation Chromatography

Hydrogen Bond Donor Elimination: Structural Basis for Altered Biological Recognition

Brachynoside heptaacetate contains zero hydrogen bond donor (HBD) sites due to complete acetylation of all hydroxyl groups, whereas non-acetylated brachynoside contains approximately 7 HBD sites (one per hydroxyl group) [1]. This structural modification eliminates the capacity for hydrogen bond donation while preserving hydrogen bond acceptor (HBA) functionality (22 HBA sites in the heptaacetate) . The elimination of HBD capacity directly impacts interactions with enzymatic active sites, receptor binding pockets, and chromatographic stationary phases that rely on hydrogen bonding for molecular recognition.

Hydrogen bonding Structure-activity relationship Acetylation Enzymatic assays

Boiling Point and Thermal Stability: Differentiated Physical Properties

Brachynoside heptaacetate exhibits a predicted boiling point of 891.1±65.0 °C at 760 mmHg and a flash point of 344.5±34.3 °C . While comparable data for non-acetylated brachynoside are not reported in the literature, the heptaacetate's elevated boiling point is consistent with its higher molecular weight (946.9 g/mol) and reduced intermolecular hydrogen bonding relative to hydroxyl-rich parent glycosides. The vapor pressure is negligible (0.0±0.3 mmHg at 25°C) , indicating low volatility under ambient conditions.

Thermal stability Boiling point Physical properties Storage

HPLC Reference Standard Utility: Validated Purity and Analytical Reproducibility

Brachynoside heptaacetate is established as an HPLC reference standard with documented purity ≥98% . Its use in analytical method development is supported by comprehensive quality control testing including ¹H NMR, ¹³C NMR, MS, and HPLC verification . The compound's distinct retention characteristics—driven by its elevated LogP (5.22) and molecular weight (946.9 g/mol)—enable unambiguous peak assignment in complex chromatograms, a feature not shared by more polar, lower molecular weight phenylpropanoid glycosides .

HPLC Reference standard Quality control Analytical method validation

Optimal Procurement and Research Application Scenarios for Brachynoside Heptaacetate


Quantitative LC-MS Analysis of Acetylated Phenylpropanoid Glycosides in Plant Extracts

This compound serves as an authenticated reference standard for LC-MS quantification of acetylated phenylpropanoid glycosides in botanical materials. Its distinct molecular weight (946.9 g/mol, [M+Na]⁺ m/z 969.9) and elevated LogP (5.22) produce unique retention times and MS fragmentation patterns that enable accurate quantification without interference from co-eluting non-acetylated glycosides [1]. Researchers investigating the phytochemical composition of Clerodendrum, Astragalus, or Achillea species can use this standard to calibrate detector response and validate extraction recovery in complex plant matrices .

Lipophilicity-Dependent Membrane Permeability Studies in Cell-Based Assays

Brachynoside heptaacetate is suitable for investigating structure-permeability relationships in phenylpropanoid glycosides. With a LogP of 5.22 and zero hydrogen bond donors, this compound represents the fully acetylated extreme of the lipophilicity spectrum . It can be employed as a comparator compound in Caco-2 monolayer permeability assays or parallel artificial membrane permeability assays (PAMPA) to evaluate how progressive acetylation modulates intestinal absorption potential, providing reference data for prodrug design and formulation development of natural product-derived therapeutics [1].

Normal-Phase Chromatographic Method Development for Lipophilic Natural Products

This heptaacetate derivative is an ideal system suitability standard for normal-phase HPLC and flash chromatography method development targeting lipophilic natural products. Its solubility in chloroform, dichloromethane, and ethyl acetate permits direct injection onto silica-based normal-phase columns without solvent compatibility issues that would preclude use of polar, non-acetylated phenylpropanoid glycosides. The compound's high boiling point (891.1±65.0 °C) and thermal stability further ensure consistent performance during extended chromatographic runs [1].

Negative Control in Hydrogen Bond-Dependent Enzymatic or Receptor-Binding Assays

Given its complete lack of hydrogen bond donor capacity (0 HBD sites) , brachynoside heptaacetate can be utilized as a negative control or specificity probe in assays where hydrogen bonding is a critical determinant of ligand-receptor or enzyme-substrate recognition. Researchers comparing the biological activity of hydroxyl-rich versus acetylated phenylpropanoid glycosides can employ this compound to isolate the contribution of hydrogen bonding to observed pharmacological effects, supporting structure-activity relationship (SAR) studies in natural product drug discovery programs [1].

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